4-[(4-Bromo-3-fluorophenyl)oxy]piperidine

Catalog No.
S14139971
CAS No.
M.F
C11H13BrFNO
M. Wt
274.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(4-Bromo-3-fluorophenyl)oxy]piperidine

Product Name

4-[(4-Bromo-3-fluorophenyl)oxy]piperidine

IUPAC Name

4-(4-bromo-3-fluorophenoxy)piperidine

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

InChI

InChI=1S/C11H13BrFNO/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2

InChI Key

ZEUNPAXLYBQKIF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC(=C(C=C2)Br)F

4-[(4-Bromo-3-fluorophenyl)oxy]piperidine is a chemical compound characterized by its piperidine ring substituted with a 4-bromo-3-fluorophenyl ether. It has the molecular formula C11H14BrFNOC_{11}H_{14}BrFNO and a molecular mass of approximately 256.14 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

  • Nucleophilic Substitution: The bromine atom on the phenoxy ring can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
  • Oxidation: The piperidine ring can be oxidized to form piperidinones using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield different piperidine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Research indicates that 4-[(4-bromo-3-fluorophenyl)oxy]piperidine exhibits significant biological activity. It has been investigated for its potential antimicrobial and anticancer properties. Specifically, studies have shown its efficacy against multidrug-resistant cancer cell lines by inhibiting P-glycoprotein, which is involved in drug efflux and resistance mechanisms . The compound also interacts with various signaling pathways involved in inflammation and apoptosis, suggesting potential therapeutic applications in oncology.

The synthesis of 4-[(4-bromo-3-fluorophenyl)oxy]piperidine typically involves a nucleophilic substitution reaction between 4-bromo-3-fluorophenol and piperidine. This reaction is generally conducted in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide or tetrahydrofuran. The mixture is heated to reflux for several hours to ensure complete conversion.

In industrial settings, continuous flow synthesis methods may be employed to enhance scalability and efficiency, allowing for the rapid production of this compound with high yields and selectivity.

4-[(4-Bromo-3-fluorophenyl)oxy]piperidine has several applications across various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals aimed at treating diseases associated with inflammation and cancer.
  • Organic Synthesis: This compound is utilized as a building block in synthesizing more complex organic molecules and heterocycles.
  • Industrial Use: It finds applications in producing specialty chemicals and materials .

Studies have demonstrated that 4-[(4-bromo-3-fluorophenyl)oxy]piperidine interacts with specific molecular targets, particularly P-glycoprotein. Its ability to inhibit this protein enhances drug accumulation in resistant cancer cells, thus reversing multidrug resistance . Molecular docking studies have provided insights into its binding affinity and selectivity towards these targets, guiding the design of more potent analogs .

Several compounds exhibit structural similarities to 4-[(4-bromo-3-fluorophenyl)oxy]piperidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(3-Bromo-4-fluorophenyl)piperidineSimilar piperidine structure with different aryl substitutionDifferent halogen positioning affecting reactivity
4-(4-Bromophenoxy)piperidineLacks fluorine substitutionMay exhibit different biological activities
Tert-butyl 4-[(6-phenylpyridazin-3-yl)oxy]piperidineContains a pyridazine moietyPotentially distinct pharmacological profiles

These compounds share common structural elements but differ in their substituents and functional groups, which can significantly influence their chemical behavior and biological activity.

Nucleophilic Aromatic Substitution Strategies for Halogenated Intermediates

Nucleophilic aromatic substitution (SNAr) serves as a foundational step for introducing halogen substituents onto aromatic rings. The electron-deficient nature of fluorinated and brominated aryl intermediates enhances reactivity toward oxygen-based nucleophiles like piperidine derivatives. A kinetic study of SNAr reactions involving 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes demonstrated that secondary amines catalyze the displacement of nitro-substituted leaving groups via a concerted mechanism with cyclic transition states. For 4-bromo-3-fluorophenol synthesis, acetic acid and potassium bromide in aqueous media facilitate bromination at the para-position relative to the hydroxyl group, achieving a 70% yield.

Table 1: SNAr Reaction Conditions for Halogenated Phenol Derivatives

SubstrateCatalyst/SolventTemperatureYieldRegioselectivity
4-MethylphenolZnAl-BrO3–LDHs, H2O35°C70%para-Bromination
1-(4-Nitrophenoxy)-DNBPiperidine, MeCN25–90°C99%ortho-Amination

The Brønsted-type plot for SNAr reactions with secondary amines reveals a βnuc value of 1.10 for uncatalyzed pathways and 0.85 for amine-catalyzed pathways, indicating heightened sensitivity to nucleophile strength in the absence of catalysis. This mechanistic insight underscores the importance of selecting electron-withdrawing substituents (e.g., nitro groups) to activate the aryl ring for efficient halogen displacement.

Piperidine Ring Functionalization via Oxygen-Bridged Coupling Reactions

Functionalizing the piperidine ring at the 4-position requires strategies to establish the oxygen-aryl linkage while preserving stereochemical integrity. The Negishi cross-coupling reaction enables direct α-arylation of 4-silyloxy piperidines using aryl bromides in a one-pot lithiation/transmetallation sequence. Employing toluene as a universal solvent, this method achieves 2,4-cis-diastereoselectivity (>20:1 dr) and tolerates heteroaryl bromides, yielding 20 derivatives with pharmaceutical relevance.

Alternatively, copper-catalyzed Chan–Lam coupling offers a room-temperature route to aryl ethers. For example, pyrrole derivatives coupled with aryl boronic acids in the presence of pyridine ligands achieve 93% yield under ambient conditions. However, Ullmann-type condensations, though historically significant, require elevated temperatures (>210°C) and activated copper, limiting their utility for sensitive substrates.

Key Advancements:

  • Negishi Cross-Coupling: Single-solvent (toluene) system simplifies purification.
  • Chan–Lam Coupling: Ambient conditions and tolerance toward nitrile functional groups.

Catalytic Systems for Regioselective Fluorination and Bromination

Regioselective halogenation hinges on ligand-supported copper catalysts. The Negishi protocol utilizes [Tp^CuL] complexes (Tp = tris(pyrazolyl)borate) to mediate lithiation and transmetallation steps, ensuring precise α-arylation of piperidines. For fluorination, mechanistic studies on intramolecular C–H amination reveal that [Tp^iPr2Cu(NCMe)] precatalysts promote N–F bond activation, favoring pyrrolidine and piperidine formation via Cu(I)/Cu(II) redox cycles.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

273.01645 g/mol

Monoisotopic Mass

273.01645 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types